N,N-Dimethyl-N'-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea
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Overview
Description
N,N-Dimethyl-N’-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a urea moiety linked to a phenyl ring, which is further substituted with a trichloropyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea typically involves the reaction of 3,5,6-trichloropyridin-2-ol with 4-isocyanatophenyl-N,N-dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-N’-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloropyridinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted phenylurea derivatives.
Scientific Research Applications
N,N-Dimethyl-N’-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trichloropyridinyl group plays a crucial role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N’-{4-[(3,5-dichloropyridin-2-yl)oxy]phenyl}urea
- N,N-Dimethyl-N’-{4-[(3,5,6-trifluoropyridin-2-yl)oxy]phenyl}urea
Uniqueness
N,N-Dimethyl-N’-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea is unique due to the presence of three chlorine atoms on the pyridinyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
CAS No. |
57190-93-9 |
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Molecular Formula |
C14H12Cl3N3O2 |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
1,1-dimethyl-3-[4-(3,5,6-trichloropyridin-2-yl)oxyphenyl]urea |
InChI |
InChI=1S/C14H12Cl3N3O2/c1-20(2)14(21)18-8-3-5-9(6-4-8)22-13-11(16)7-10(15)12(17)19-13/h3-7H,1-2H3,(H,18,21) |
InChI Key |
NEWHPNMFELBSIG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)OC2=NC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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